[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate
Overview
Description
[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate is a chemical compound that has been used in scientific research for various purposes. It is a synthetic compound that can be synthesized through different methods.
Mechanism of Action
The mechanism of action of [(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate is not well understood. However, it is believed to act as an acetylating agent, which can modify the activity of certain enzymes and proteins. It can also act as a substrate for certain enzymes, leading to the formation of new compounds.
Biochemical and Physiological Effects:
[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to have an effect on the central nervous system, leading to changes in behavior and cognition.
Advantages and Limitations for Lab Experiments
[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound that can be easily obtained in pure form. It is also stable under certain conditions, making it suitable for long-term experiments. However, one of the limitations is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of [(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate in scientific research. One direction is the development of new drugs based on its structure and properties. Another direction is the use of [(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate as a tool in biochemical and physiological studies to further understand its mechanism of action. Additionally, it can be used in the development of new synthetic methods and reactions.
Synthesis Methods
[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate is a synthetic compound that can be synthesized through different methods. One of the most common methods is the reaction between ethyl acetoacetate and bromochloroacetyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product obtained is then purified through column chromatography to obtain pure [(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate.
Scientific Research Applications
[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate has been used in scientific research for various purposes. It has been used as a starting material for the synthesis of other compounds. It has also been used as a reagent in organic synthesis reactions. Additionally, it has been used in the development of new drugs and as a tool in biochemical and physiological studies.
properties
IUPAC Name |
[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClO3/c1-4(9)11-5(3-7)2-6(8)10/h5H,2-3H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBDITHCXIJZPQ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(=O)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CC(=O)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260382 | |
Record name | (3S)-3-(Acetyloxy)-4-bromobutanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate | |
CAS RN |
191354-46-8 | |
Record name | (3S)-3-(Acetyloxy)-4-bromobutanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191354-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-(Acetyloxy)-4-bromobutanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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